An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyphenylacetamide

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-Hydroxyphenylacetamide (CAS No: 17194-82-0), a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol. This document collates essential physicochemical data, detailed experimental protocols for its characterization, and a visual representation of its role in a significant synthetic pathway. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

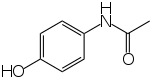

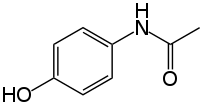

4-Hydroxyphenylacetamide is a beige, fine crystalline powder at room temperature.[1][2] Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and an acetamide group at the para position.

Identifiers and Descriptors

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-hydroxyphenyl)acetamide | [3] |

| CAS Number | 17194-82-0 | [1][4][5] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [1][4][5] |

| SMILES | NC(=O)Cc1ccc(O)cc1 | [5][6] |

| InChI Key | YBPAYPRLUDCSEY-UHFFFAOYSA-N | [1][5][6] |

Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | 176-178 °C | (lit.) | [1][5][7] |

| Boiling Point | 273.17 °C | (rough estimate) | [1] |

| Density | 1.2023 g/cm³ | (rough estimate) | [1] |

| Water Solubility | Soluble | [1] | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] | |

| pKa | 9.99 ± 0.26 | (Predicted) | [1][2] |

| logP | 0.45 | (Predicted) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of 4-Hydroxyphenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra for 4-Hydroxyphenylacetamide are available and can be used to confirm the presence of protons in different chemical environments.[8]

Infrared (IR) Spectroscopy

-

FT-IR: The IR spectrum reveals the presence of key functional groups such as the hydroxyl (-OH), amide (-CONH₂), and the aromatic ring.[9]

Mass Spectrometry (MS)

-

Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Reactivity

4-Hydroxyphenylacetamide is a versatile intermediate in organic synthesis.

Synthesis

Several methods for the synthesis of 4-Hydroxyphenylacetamide have been reported, including:

-

Amidation of p-hydroxyphenylacetate.

-

From p-hydroxyphenylacetonitrile.

-

From p-hydroxyacetophenone.

A detailed synthetic route involves the reaction of 4-hydroxybenzyl cyanide with a platinum complex in ethanol and water, heated under reflux for 18 hours, resulting in a 98% yield of 4-hydroxyphenylacetamide.[10]

Reactivity and Use in Synthesis

The primary utility of 4-Hydroxyphenylacetamide in drug development is as a precursor for the synthesis of Atenolol.[1][2] It serves as the starting material which is subsequently modified to introduce the aminopropanol side chain characteristic of many beta-blockers.

Experimental Protocols

The following are generalized protocols for the characterization and synthesis of 4-Hydroxyphenylacetamide.

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 5-25 mg of 4-Hydroxyphenylacetamide in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL. Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak.

-

Sample Preparation: Grind a small amount (1-2 mg) of 4-Hydroxyphenylacetamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of the solid 4-Hydroxyphenylacetamide sample directly into the ion source of the mass spectrometer using a direct insertion probe.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Synthesis of Atenolol from 4-Hydroxyphenylacetamide

This protocol outlines a key synthetic application of 4-Hydroxyphenylacetamide.

-

Deprotonation: Dissolve 4-Hydroxyphenylacetamide in a suitable solvent and treat it with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

-

Epoxidation: React the resulting phenoxide with epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.

-

Amination: Open the epoxide ring by reacting it with isopropylamine. This step introduces the characteristic side chain of Atenolol.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing, followed by purification of the crude product, typically by recrystallization, to yield pure Atenolol.

Visualized Workflow: Synthesis of Atenolol

The following diagram illustrates the synthetic pathway from 4-Hydroxyphenylacetamide to Atenolol.

Caption: Synthetic pathway of Atenolol from 4-Hydroxyphenylacetamide.

Safety Information

4-Hydroxyphenylacetamide is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[5] It is a combustible solid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Hydroxyphenylacetamide is a well-characterized compound with established physical and chemical properties. Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, particularly for the synthesis of Atenolol. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. 4-Hydroxyphenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]